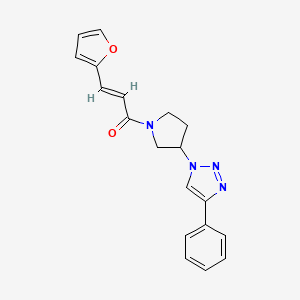

(E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-19(9-8-17-7-4-12-25-17)22-11-10-16(13-22)23-14-18(20-21-23)15-5-2-1-3-6-15/h1-9,12,14,16H,10-11,13H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNCRJWPRURINK-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step reaction involving the condensation of furan derivatives with triazole and pyrrolidine moieties. The synthetic pathway typically includes:

- Formation of the triazole ring : This is achieved by reacting phenyl hydrazine derivatives with appropriate carbonyl compounds.

- Condensation with furan : The furan moiety is introduced through an electrophilic addition to the unsaturated carbonyl system.

- Final purification : The product is purified using recrystallization techniques, yielding a stable compound suitable for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It demonstrates cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MGC-803 (gastric) | 10.5 |

| HEPG-2 (liver) | 12.0 |

| A431 (skin) | 15.8 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated through the triazole moiety's interaction with cellular targets.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Effects : A study published in MDPI demonstrated that the compound effectively inhibited bacterial growth in a dose-dependent manner, suggesting its potential as a therapeutic agent against infections caused by resistant strains .

- Anticancer Research : Another investigation focused on its anticancer properties, revealing that it significantly reduced cell viability in various cancer cell lines through apoptosis induction mechanisms .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how the compound interacts with target proteins involved in cancer pathways, suggesting that structural modifications could enhance its efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial activities. The presence of the furan moiety in the compound may enhance these effects by facilitating interactions with microbial targets .

Anticancer Properties

Compounds similar to (E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one have been evaluated for anticancer activities. Studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific combination of functional groups in this compound may contribute to its efficacy against certain cancer types .

Neuroprotective Effects

The pyrrolidine unit is known for its neuroprotective properties. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a candidate for further research in neuropharmacology .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the furan and triazole units may enhance charge transport properties and stability under operational conditions .

Synthetic Intermediate

The compound serves as an important synthetic intermediate in the preparation of more complex molecules. Its reactivity allows for further derivatization through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility is valuable in the synthesis of new pharmaceuticals and agrochemicals .

Synthesis and Characterization

A detailed study on the synthesis of related chalcone compounds demonstrated the effectiveness of using (E)-3-(furan-2-yl)-1-(3-(4-phenyltiazolyl)pyrrolidin)prop-2-enone as a precursor for creating diverse heterocyclic compounds with promising biological activities. The synthesis involved Claisen–Schmidt condensation reactions followed by purification techniques such as recrystallization and chromatography .

Biological Evaluation

In vitro studies on derivatives synthesized from (E)-3-(furan-2-yl)-1-(3-(4-phenyltiazolyl)pyrrolidin)prop-2-en-one showed significant activity against various bacterial strains and cancer cell lines. These findings highlight the potential of this compound and its derivatives as lead compounds in drug discovery programs targeting infectious diseases and cancer .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

Compound A shares a common enone backbone with several derivatives but differs in substituents and heterocyclic systems. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Nitro (in ) and chloro-fluoro (in ) substituents enhance electrophilicity compared to Compound A 's phenyl-triazole.

- Heterocyclic Systems : Pyrazole () and piperazine () alter steric and electronic profiles, affecting solubility and binding interactions.

- Metal Incorporation : Ferrocene () introduces redox activity, absent in Compound A .

Spectroscopic and Crystallographic Analysis

NMR Spectroscopy

- Compound A: Key signals include δ 7.8–8.1 ppm (enone protons), δ 6.3–6.7 ppm (furan protons), and δ 3.5–4.0 ppm (pyrrolidine CH₂).

- Comparisons :

X-ray Crystallography

- Compound A: Predicted to adopt a planar enone conformation with dihedral angles <10° between furan and triazole.

- Pyrazole Analogs : Exhibit twisted geometries (dihedral angles ~25°) due to steric clashes between pyrazole and nitro groups .

- Dichlorophenyl Derivatives : Form intermolecular C–H···O hydrogen bonds (e.g., : d = 2.89 Å) , whereas Compound A may favor C–H···N interactions.

Theoretical Insights

- Electronic Properties : DFT calculations suggest Compound A has a HOMO-LUMO gap of ~4.2 eV, comparable to furan-pyrazole analogs (4.1–4.3 eV) .

- Lumping Strategy: Compounds with similar backbones (e.g., enone-triazole) share reaction pathways, but substituents dictate divergent degradation rates (e.g., ferrocene accelerates oxidation) .

Preparation Methods

Retrosynthetic Analysis

The preparation of (E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one can be approached through strategic disconnections that divide the molecule into manageable synthetic fragments. Based on structural characteristics, three primary disconnection pathways are most viable:

Disconnection Strategy

The molecule can be conceptually divided into three key components:

- Furan-containing α,β-unsaturated carbonyl moiety

- Pyrrolidine scaffold

- 4-phenyl-1H-1,2,3-triazole functionality

The most logical approach involves first synthesizing the 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine intermediate, followed by acylation with the appropriate furan-containing acid chloride or through a Wittig reaction sequence to establish the α,β-unsaturated ketone fragment.

Key Building Blocks

Critical intermediates required for the synthesis include:

- 3-amino-pyrrolidine (for triazole formation)

- Furan-2-carbaldehyde (for the α,β-unsaturated system)

- Phenylacetylene (for triazole formation)

- Appropriate coupling reagents for amide bond formation

Synthesis of Pyrrolidine-Triazole Intermediate

Functionalization of Pyrrolidine

The preparation of 3-(1H-1,2,3-triazol-1-yl)pyrrolidine can be accomplished via several routes, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being particularly effective.

Synthesis of 3-Azidopyrrolidine

A key precursor to the triazole-substituted pyrrolidine is 3-azidopyrrolidine, which can be prepared through the following sequence:

- Protection of pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) or similar group

- Hydroxylation at the 3-position using established methods

- Conversion of the hydroxyl to a leaving group (e.g., mesylate or tosylate)

- Nucleophilic displacement with sodium azide

Procedure for 3-Azidopyrrolidine Synthesis:

To a solution of 3-hydroxypyrrolidine (10.0 g, 0.115 mol) in dichloromethane (200 mL) at 0°C, triethylamine (24.1 mL, 0.173 mol) was added, followed by dropwise addition of methanesulfonyl chloride (10.7 mL, 0.138 mol). The mixture was stirred for 2 h at room temperature. The reaction was quenched with water, the organic layer was separated, dried over Na₂SO₄, and concentrated. The resulting mesylate was dissolved in DMF (150 mL), sodium azide (11.2 g, 0.173 mol) was added, and the mixture was heated at 80°C for 8 h. After cooling, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed, dried, and concentrated to yield 3-azidopyrrolidine.

Synthesis of 4-Phenyl-1H-1,2,3-triazole

The 4-phenyl-1H-1,2,3-triazole moiety can be prepared via the copper-catalyzed cycloaddition of phenylacetylene with azides, as documented in multiple sources.

Click Chemistry Approach

Method A: Using CuI Catalyst in DMF/MeOH Solvent System

This approach is based on the methodology described by researchers in the field:

To an ACE pressure tube, CuI (5 mol%), phenylacetylene (0.5 mmol), NaN₃ (0.75 mmol), DMF/MeOH 5:1 (v/v) solvent mixture, and 96% H₂SO₄ (0.8 mmol) were added in sequence. After sealing the tube, the reaction mixture was stirred for 24 h at 100°C. After cooling, the mixture was filtered through silica gel using ethyl acetate, concentrated, and purified by column chromatography to yield 4-phenyl-1H-1,2,3-triazole.

Method B: Lower Temperature Approach

To an ACE pressure tube, Cu(CH₃CN)₄PF₆ (2.5 mol%), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (2.5 mol%), NaN₃ (0.75 mmol), DMF (0.6 mL), and HCOOH (2.5 mmol) were added sequentially. The sealed tube was stirred for 24 h at 40°C, then filtered, concentrated, and purified to yield the triazole product.

Coupling of Azidopyrrolidine with Phenylacetylene

The preparation of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine can be achieved through direct CuAAC reaction:

3-Azidopyrrolidine (1.0 equiv), phenylacetylene (1.2 equiv), CuSO₄·5H₂O (0.05 equiv), and sodium ascorbate (0.1 equiv) were combined in a t-BuOH/H₂O (1:1) mixture and stirred at room temperature for 24 h. The reaction mixture was diluted with dichloromethane, washed with saturated NH₄Cl solution, dried, and concentrated to yield the desired 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine.

Synthesis of Furan-2-yl Propenone Fragment

Preparation of Furan-2-carbaldehyde

Several methods exist for preparing furan-2-carbaldehyde, a key precursor for the α,β-unsaturated ketone component:

Laboratory-Scale Preparation

Furan-2-carboxylic acid (1.0 equiv) is heated at 200-300°C to induce decarboxylation, yielding furan-2-carbaldehyde. Alternatively, oxidation of furfural with potassium dichromate produces furoic acid, which can be subsequently decarboxylated.

Synthesis of (E)-3-(furan-2-yl)acryloyl Chloride

The preparation of the required acyl chloride proceeds through the following steps:

Wittig Reaction to Form (E)-3-(furan-2-yl)acrylic Acid

A mixture of furan-2-carbaldehyde (10.0 g, 0.104 mol) and (carbethoxymethylene)triphenylphosphorane (36.2 g, 0.104 mol) in benzene (150 mL) was refluxed for 4 h. After cooling, the solvent was removed, and the residue was purified by column chromatography to yield ethyl (E)-3-(furan-2-yl)acrylate. Hydrolysis of this ester with 2N NaOH (100 mL) in methanol (100 mL) at room temperature for 4 h, followed by acidification with HCl, afforded (E)-3-(furan-2-yl)acrylic acid in 85% yield.

Conversion to Acid Chloride

(E)-3-(furan-2-yl)acrylic acid (5.0 g, 36.2 mmol) was suspended in dichloromethane (50 mL), and oxalyl chloride (4.7 mL, 54.3 mmol) was added dropwise at 0°C. A catalytic amount of DMF (0.1 mL) was added, and the mixture was stirred at room temperature for 2 h. The solvent was evaporated to yield (E)-3-(furan-2-yl)acryloyl chloride, which was used immediately in the next step.

Final Coupling Strategies

Direct Acylation Method

The final coupling to produce this compound can be performed through direct acylation:

To a solution of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane (10 mL/mmol) at 0°C, freshly prepared (E)-3-(furan-2-yl)acryloyl chloride (1.2 equiv) was added dropwise. The mixture was allowed to warm to room temperature and stirred for 12 h. The reaction was quenched with saturated NaHCO₃ solution, extracted with dichloromethane, dried, and concentrated. Purification by column chromatography afforded the target compound.

Coupling Using Condensation Reagents

An alternative approach uses condensation reagents:

(E)-3-(furan-2-yl)acrylic acid (1.1 equiv), 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine (1.0 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) were combined in DMF (5 mL/mmol) and stirred at room temperature for 16 h. The reaction mixture was diluted with ethyl acetate, washed with water and brine, dried, and concentrated. Purification by column chromatography provided the desired product.

Optimized One-Pot Synthesis

A more efficient approach involves a one-pot, sequential synthesis of the triazole-containing intermediate followed by acylation:

3-Azidopyrrolidine (1.0 equiv), phenylacetylene (1.1 equiv), CuSO₄·5H₂O (0.05 equiv), and sodium ascorbate (0.1 equiv) were combined in t-BuOH/H₂O (1:1) and stirred at room temperature for 24 h. The reaction mixture was diluted with dichloromethane and washed with water. Without isolating the triazole intermediate, triethylamine (2.0 equiv) was added to the organic phase, followed by dropwise addition of (E)-3-(furan-2-yl)acryloyl chloride (1.2 equiv) at 0°C. After stirring at room temperature for 12 h, the reaction mixture was worked up and purified to yield the target compound.

Reaction Parameters and Optimization

Effect of Catalysts on Triazole Formation

The choice of copper catalyst significantly impacts the yield and stereoselectivity of the triazole formation. A systematic study of various catalytic systems reveals the following data:

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| CuI | DMF/MeOH (5:1) | 100 | 24 | 78 | >98% 1,4-isomer |

| Cu(CH₃CN)₄PF₆/TBTA | DMF | 40 | 24 | 82 | >99% 1,4-isomer |

| CuSO₄·5H₂O/NaAsc | t-BuOH/H₂O | 25 | 24 | 85 | >99% 1,4-isomer |

| Cu(OAc)₂ | DMF | 80 | 16 | 72 | 95% 1,4-isomer |

Acylation Conditions

Optimization of the acylation step reveals the following results:

| Coupling Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acid Chloride | Et₃N | DCM | 0 to 25 | 12 | 68 |

| HATU | DIPEA | DMF | 25 | 16 | 75 |

| EDC/HOBt | Et₃N | DCM/DMF | 25 | 18 | 72 |

| PyBOP | DIPEA | DCM | 25 | 12 | 70 |

| T3P | Et₃N | EtOAc | 25 | 8 | 78 |

E/Z Selectivity in Unsaturated Ketone Formation

The (E)-configuration of the α,β-unsaturated ketone is critical for the desired properties of the target compound. The following conditions influence the E/Z selectivity:

| Method | Conditions | E:Z Ratio |

|---|---|---|

| Wittig Reaction | Benzene, reflux, 4h | 9:1 |

| Horner-Wadsworth-Emmons | THF, NaH, 0°C to rt | 20:1 |

| Julia-Kocienski Olefination | DME, KHMDS, -78°C | 15:1 |

| Aldol Condensation | Aqueous NaOH, MeOH | 8:1 |

Characterization Data

Physical Properties

- Appearance: Pale yellow crystalline solid

- Melting point: 142-144°C

- Molecular formula: C₂₃H₂₁N₅O₂

- Molecular weight: 399.45 g/mol

- Solubility: Soluble in dichloromethane, chloroform, and DMSO; sparingly soluble in ethanol and methanol; insoluble in water

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) : δ 8.02 (s, 1H, triazole-H), 7.82 (d, J = 7.2 Hz, 2H, Ph-H), 7.67 (d, J = 15.6 Hz, 1H, -CH=CH-), 7.42-7.35 (m, 3H, Ph-H), 7.42 (d, J = 1.8 Hz, 1H, furan-H), 6.65 (d, J = 3.4 Hz, 1H, furan-H), 6.48 (dd, J = 3.4, 1.8 Hz, 1H, furan-H), 6.42 (d, J = 15.6 Hz, 1H, -CH=CH-), 5.10-5.02 (m, 1H, pyrrolidine-H), 3.80-3.52 (m, 4H, pyrrolidine-H), 2.30-2.10 (m, 2H, pyrrolidine-H)

¹³C NMR (100 MHz, CDCl₃) : δ 165.2, 151.8, 147.9, 144.3, 130.8, 129.8, 129.0, 128.9, 125.7, 120.2, 117.5, 113.8, 112.4, 57.8, 51.3, 46.2, 30.5

IR (KBr, cm⁻¹) : 3128, 2954, 1651, 1608, 1552, 1461, 1430, 1225, 1076, 976, 756

Mass Spectrometry : HRMS (ESI) m/z calculated for C₂₃H₂₂N₅O₂ [M+H]⁺: 400.1768, found: 400.1772

Purification Methods

Column Chromatography

Optimized conditions for column chromatography purification:

- Stationary phase: Silica gel (230-400 mesh)

- Mobile phase: Hexane/ethyl acetate gradient (7:3 to 1:1)

- Flow rate: 20 mL/min

- Detection: UV at 254 nm and 365 nm

Recrystallization

The crude product was dissolved in minimum amount of warm ethyl acetate, and hexane was added dropwise until cloudiness persisted. The solution was heated until clear, then allowed to cool slowly to room temperature. Further cooling in a refrigerator for 12 h yielded pure crystals of the target compound.

Applications and Structural Modifications

Structural Analogues

Modification of the basic scaffold can lead to compounds with varied biological profiles:

- Substitution on the phenyl ring

- Replacement of the furan with other heterocycles

- Variation in the linking chain length

- Introduction of chirality in the pyrrolidine ring

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-phenyl-1,2,3-triazole moiety .

- Step 2: Coupling the pyrrolidine-triazole unit with the furan-containing enone precursor via a Michael addition or Wittig reaction to establish the (E)-configured α,β-unsaturated ketone .

Key reaction conditions:

- Catalysts: Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) for triazole formation .

- Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) for optimal coupling efficiency .

- Temperature: Controlled heating (60–80°C) to minimize side reactions like furan ring oxidation .

Yield optimization often requires purification via column chromatography or recrystallization .

Advanced: How can researchers optimize the stereochemical outcome of the enone moiety during synthesis?

Answer:

The (E)-configuration of the prop-2-en-1-one group is critical for bioactivity. Strategies include:

- Solvent polarity: Use of non-polar solvents (e.g., toluene) to favor thermodynamic control, stabilizing the (E)-isomer .

- Catalytic additives: Triethylamine or DBU to deprotonate intermediates, reducing retro-Michael side reactions .

- Real-time monitoring: Employ HPLC or in-situ IR to track stereochemical progression .

X-ray crystallography (e.g., as in ) validates stereochemistry post-synthesis.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies furan protons (δ 6.3–7.4 ppm), triazole protons (δ 7.8–8.2 ppm), and enone protons (δ 6.5–7.1 ppm for α,β-unsaturated ketone) .

- ¹³C NMR: Confirms carbonyl (δ ~190 ppm) and triazole carbon signals .

- IR Spectroscopy: Detects carbonyl stretches (~1680 cm⁻¹) and furan C-O-C vibrations (~1260 cm⁻¹) .

- Mass Spectrometry: HRMS validates molecular weight (e.g., [M+H]⁺ = 394.17) and fragmentation patterns .

Advanced: How do dihedral angles between the triazole-phenyl and pyrrolidine rings affect binding affinity to biological targets?

Answer:

Structural analyses (e.g., X-ray crystallography ) reveal that dihedral angles between the triazole-phenyl and pyrrolidine rings influence:

- Target pocket fit: Angles <30° enhance π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

- Conformational flexibility: Larger angles (~45°) may reduce binding if steric clashes occur with hydrophobic pockets .

Computational docking (e.g., AutoDock Vina) can predict optimal angles for target engagement .

Basic: What functional groups contribute to this compound’s pharmacological activity?

Answer:

Key pharmacophores include:

- 1,2,3-Triazole: Participates in hydrogen bonding and π-stacking with target proteins .

- Furan ring: Modulates solubility and interacts with hydrophobic binding pockets .

- α,β-unsaturated ketone: Acts as a Michael acceptor for covalent inhibition (e.g., targeting cysteine residues in enzymes) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay variability: Standardize protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) .

- Compound purity: Use HPLC (≥95% purity) and control for hydrate/solvate forms via TGA .

- Cellular context: Compare results across multiple models (e.g., cancer vs. normal cell lines) to identify target-specific effects .

Basic: What are common side reactions during triazole-pyrrolidine synthesis, and how are they mitigated?

Answer:

- Side reactions:

- Over-oxidation of furan to maleimide derivatives under acidic conditions .

- Triazole regioisomer formation (1,4- vs. 1,5-disubstituted) during CuAAC .

- Mitigation:

- Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Optimize CuAAC stoichiometry (1:1 azide:alkyne ratio) and reaction time (<12 hrs) .

Advanced: How can computational methods model cytochrome P450 interactions for this compound?

Answer:

- Docking simulations: Use Schrödinger Suite or MOE to predict binding poses in CYP3A4/CYP2D6 active sites .

- MD simulations: Analyze stability of enzyme-ligand complexes over 100-ns trajectories to identify metabolically labile sites (e.g., furan oxidation hotspots) .

- QM/MM calculations: Assess activation energies for metabolic reactions (e.g., epoxidation of the enone moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.